

# The Fusion Inhibitor Enfuvirtide (T-20): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Chemical Structure, Properties, and Mechanism of the First-in-Class HIV-1 Fusion Inhibitor.

This technical guide provides a comprehensive overview of Enfuvirtide (also known as T-20), a synthetic peptide and the first approved HIV-1 fusion inhibitor. Designed for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, mechanism of action, and the experimental protocols used for its evaluation.

# **Chemical Structure and Physicochemical Properties**

Enfuvirtide is a 36-amino acid synthetic peptide that corresponds to a segment of the HR2 domain of the HIV-1 envelope glycoprotein gp41.[1][2] Its structure is critical for its mechanism of action, allowing it to competitively bind to the HR1 domain of gp41.[1][3]

Amino Acid Sequence: Ac-YTSLIHSLIEESQNQQEKNEQELLELDKWASLWNWF-NH2[2][4]

The peptide is N-terminally acetylated and C-terminally amidated.[2]

Table 1: Physicochemical and Pharmacokinetic Properties of Enfuvirtide



| Property              | Value                                 | References |  |
|-----------------------|---------------------------------------|------------|--|
| Molecular Formula     | C204H301N51O64                        | [2][4][5]  |  |
| Molar Mass            | 4491.945 g·mol−1                      | [5]        |  |
| Administration        | Subcutaneous Injection [6][7]         |            |  |
| Bioavailability       | 84.3% (Subcutaneous)                  | [5][8]     |  |
| Protein Binding       | 92% [5][8]                            |            |  |
| Metabolism            | Catabolism to constituent amino acids | [8][9]     |  |
| Elimination Half-life | 3.8 hours                             | [5][8]     |  |

### **Mechanism of Action: Inhibition of HIV-1 Fusion**

Enfuvirtide's mechanism of action is centered on the disruption of the final stage of HIV-1 entry into a host cell, specifically the fusion of the viral and cellular membranes.[3][5][10]

The process of HIV-1 entry involves:

- Attachment: The viral envelope protein gp120 binds to the CD4 receptor on the surface of the host T-cell.[5]
- Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor (either CCR5 or CXCR4).[1]
- gp41-Mediated Fusion: Co-receptor binding exposes the transmembrane protein gp41, which undergoes a series of conformational changes. Its HR1 and HR2 domains interact to form a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating their fusion.[1][3]

Enfuvirtide, being a biomimetic peptide of the gp41 HR2 domain, competitively binds to the HR1 domain of gp41. This binding action physically obstructs the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the six-helix bundle and halting the fusion process.[1][3][10] Consequently, the viral capsid is unable to enter the host cell, and the replication cycle is arrested at this early stage.[5][10]





Click to download full resolution via product page

Mechanism of Enfuvirtide Action

## **Antiviral Activity and Resistance**

Enfuvirtide is active against HIV-1 but has shown low activity against HIV-2 in vitro.[5] Its potency varies among different clinical isolates.

Table 2: In Vitro Antiviral Activity of Enfuvirtide

| Parameter                              | Value Range                           | Assay Method             | References |
|----------------------------------------|---------------------------------------|--------------------------|------------|
| IC50 (Clades A-G)                      | 4 to 280 nM (18 to<br>1260 ng/mL)     | Not specified            | [8]        |
| IC50 (Baseline<br>Clinical Isolates)   | 0.089 to 107 nM (0.4<br>to 480 ng/mL) | cMAGI assay              | [8]        |
| IC50 (Cell-cell Fusion)                | 23 ± 6 nM                             | Cell-cell fusion assay   | [11]       |
| IC50 (LP-40, a lipopeptide derivative) | 0.41 nM                               | Cell-cell fusion assay   | [12]       |
| IC50 (LP-40, a lipopeptide derivative) | 0.44 nM                               | Single-cycle entry assay | [12]       |

Resistance to Enfuvirtide is primarily associated with mutations in a 10-amino acid motif within the HR1 region of gp41, specifically between amino acid positions 36 and 45.[13] Single amino



acid substitutions in this region can lead to a 5- to 10-fold reduction in susceptibility.[13]

# Experimental Protocols HIV-1 Antiviral Activity Assay (p24 Antigen-based)

This protocol outlines a common method for determining the antiviral activity of a compound by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound.

#### Materials:

- Target cells (e.g., MT-2, PM1)
- HIV-1 viral stock (e.g., NL4-3)
- Complete cell culture medium (e.g., RPMI with 10% FBS)
- Test compound (Enfuvirtide) at various concentrations
- 96-well cell culture plates
- HIV-1 p24 antigen ELISA kit
- CO2 incubator (37°C, 5% CO2)

#### Procedure:

- Cell Plating: Seed target cells into a 96-well plate at a predetermined density (e.g., 1 x 10<sup>4</sup> cells/well).
- Compound Addition: Add serial dilutions of the test compound to the wells. Include a "no drug" control.
- Infection: Add a predetermined amount of HIV-1 viral stock to each well.
- Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 3-6 days).







- Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.
- p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a doseresponse curve.





Click to download full resolution via product page

Workflow for p24 Antiviral Assay



## **HIV-1 Cell-Cell Fusion Assay**

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and co-receptors.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against cell-cell fusion.

#### Materials:

- Effector cells: Expressing HIV-1 envelope proteins (e.g., HeLa-ADA).
- Target cells: Expressing CD4 and co-receptors, and containing a reporter gene (e.g., TZM-bl cells with a Tat-inducible luciferase reporter).
- Complete cell culture medium.
- Test compound (Enfuvirtide) at various concentrations.
- 96-well cell culture plates.
- Luciferase assay reagent.
- Luminometer.

#### Procedure:

- Target Cell Plating: Plate target cells (e.g., TZM-bl) in a 96-well plate and culture for 24 hours.
- Compound and Effector Cell Addition: Add serial dilutions of the test compound to the wells.
   Detach effector cells and overlay them onto the target cell monolayer.
- Co-incubation: Allow cell fusion to proceed for a defined period (e.g., 60 minutes) at 37°C.
- Stop Fusion: Add a potent fusion inhibitor (e.g., C52L) to all wells to stop further fusion.
- Reporter Gene Expression: Continue to incubate the cells for 24-48 hours to allow for reporter gene expression in the fused cells.



- Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent.
   Measure the luminescence using a luminometer.
- Data Analysis: Calculate the percentage of inhibition of the luciferase signal for each compound concentration relative to the "no drug" control. Determine the IC50 value from the dose-response curve.

## **Analysis of Enfuvirtide Resistance Mutations**

This protocol describes the general steps for identifying resistance-associated mutations in the gp41 region of HIV-1 from patient samples.

Objective: To identify genetic mutations in the gp41 HR1 domain that confer resistance to Enfuvirtide.

#### Materials:

- Patient plasma samples.
- Viral RNA extraction kit.
- Reverse transcriptase and PCR reagents.
- Primers specific for the gp41 region of the env gene.
- DNA sequencing reagents and equipment.
- Sequence analysis software.

#### Procedure:

- Viral RNA Extraction: Extract viral RNA from patient plasma samples using a commercial kit.
- Reverse Transcription and PCR: Perform reverse transcription to convert the viral RNA into cDNA. Amplify the gp41-coding region of the env gene using PCR with specific primers.
- DNA Sequencing: Sequence the amplified PCR products.



- Sequence Analysis: Align the obtained sequences with a wild-type reference sequence of HIV-1 gp41.
- Mutation Identification: Identify amino acid substitutions within the HR1 region, particularly between codons 36 and 45, that are known to be associated with Enfuvirtide resistance.

### Conclusion

Enfuvirtide remains a significant tool in the arsenal against HIV-1, particularly for treatment-experienced patients. Its unique mechanism of action, targeting the final stage of viral entry, provides an alternative therapeutic strategy when resistance to other antiretroviral classes has developed. The experimental protocols detailed in this guide provide a framework for the continued study of Enfuvirtide and the development of next-generation fusion inhibitors. A thorough understanding of its chemical properties, mechanism, and potential for resistance is crucial for its effective clinical use and for the design of future antiviral therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. academic.oup.com [academic.oup.com]
- 2. genscript.com [genscript.com]
- 3. Enfuvirtide Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Enfuvirtide | C204H301N51O64 | CID 16130199 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enfuvirtide Wikipedia [en.wikipedia.org]
- 6. T-20 (enfuvirtide, Fuzeon) | CATIE Canada's source for HIV and hepatitis C information [catie.ca]
- 7. catie.ca [catie.ca]
- 8. hivclinic.ca [hivclinic.ca]
- 9. go.drugbank.com [go.drugbank.com]



- 10. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Fusion Inhibitor Enfuvirtide (T-20): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421796#hiv-1-inhibitor-20-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com